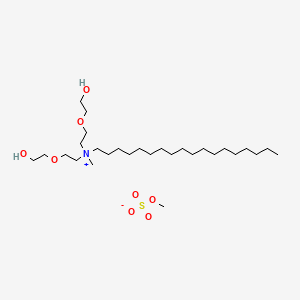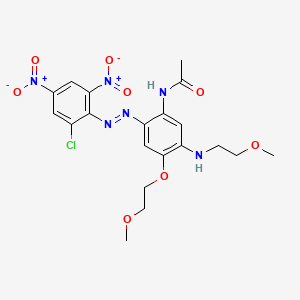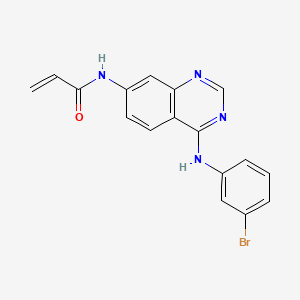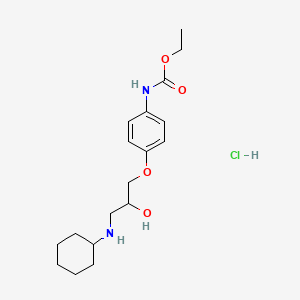
Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride is a complex organic compound with a unique structure that combines elements of carbamic acid and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specialized functions.
Mécanisme D'action
The mechanism by which carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: This compound has a similar structure but lacks the cyclohexylamino and hydroxypropoxy groups.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound includes a chlorophenyl group instead of the cyclohexylamino and hydroxypropoxy groups.
Uniqueness
Carbamic acid, (4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its potential for interactions with biological targets, while the hydroxypropoxy group increases its solubility and reactivity.
Propriétés
Numéro CAS |
83263-84-7 |
|---|---|
Formule moléculaire |
C18H29ClN2O4 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
ethyl N-[4-[3-(cyclohexylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-2-23-18(22)20-15-8-10-17(11-9-15)24-13-16(21)12-19-14-6-4-3-5-7-14;/h8-11,14,16,19,21H,2-7,12-13H2,1H3,(H,20,22);1H |
Clé InChI |
WSSAKQZKPFNHFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)OCC(CNC2CCCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



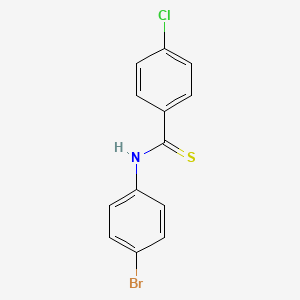
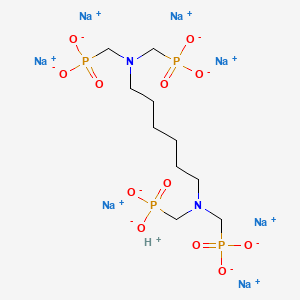

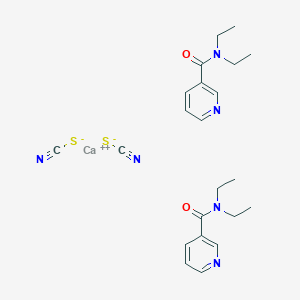

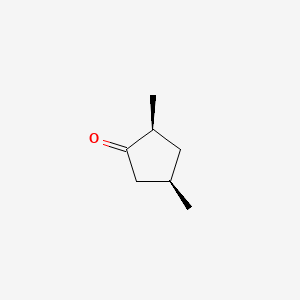
![1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate](/img/structure/B12697568.png)
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)

